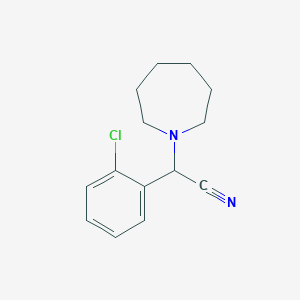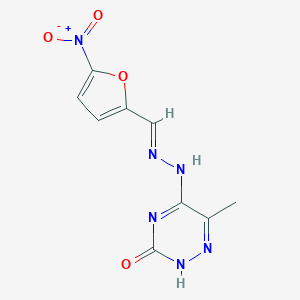
3-(3-methyl-1-piperidinyl)-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methyl-1-piperidinyl)-2-benzofuran-1(3H)-one, commonly known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances known as synthetic stimulants. The chemical structure of MDPV is similar to that of other synthetic cathinones, such as methcathinone and mephedrone. MDPV is a highly potent and addictive drug that has been associated with a range of adverse effects, including psychosis, seizures, and death. In recent years, MDPV has gained notoriety as a designer drug and has become a significant public health concern.
Wirkmechanismus
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. This mechanism of action leads to increased levels of these neurotransmitters in the brain, resulting in a range of physiological and psychological effects. MDPV has been shown to produce effects similar to those of cocaine and amphetamines, including euphoria, increased energy, and increased sociability.
Biochemical and Physiological Effects:
MDPV has a range of biochemical and physiological effects on the body. It increases the release of dopamine, norepinephrine, and serotonin, leading to increased heart rate, blood pressure, and body temperature. MDPV also affects the central nervous system, leading to a range of psychological effects, including euphoria, increased sociability, and increased energy. However, MDPV has also been associated with a range of adverse effects, including psychosis, seizures, and death.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has several advantages and limitations for use in lab experiments. Its high potency and selectivity make it a valuable tool for studying the dopamine transporter and its role in the brain. However, MDPV's psychoactive properties and potential for abuse make it unsuitable for use in human studies. Additionally, the synthesis of MDPV is complex and requires specialized knowledge and equipment, making it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on MDPV. One area of interest is the development of novel therapeutics based on the structure of MDPV. Another area of interest is the development of new analytical methods for detecting MDPV in biological samples. Finally, research is needed to better understand the long-term effects of MDPV on the brain and body, as well as the mechanisms underlying its addictive properties.
Synthesemethoden
MDPV is synthesized from piperonal, a naturally occurring organic compound found in plants such as pepper and dill. The synthesis of MDPV involves several steps, including the conversion of piperonal to 3,4-methylenedioxyphenyl-2-propanone (MDP2P) and subsequent reduction of MDP2P to MDPV. The synthesis of MDPV is a complex process that requires specialized knowledge and equipment and is often carried out in clandestine laboratories.
Wissenschaftliche Forschungsanwendungen
MDPV has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that MDPV has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes MDPV a promising candidate for the treatment of disorders such as attention deficit hyperactivity disorder (ADHD) and depression.
Eigenschaften
Molekularformel |
C14H17NO2 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
3-(3-methylpiperidin-1-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H17NO2/c1-10-5-4-8-15(9-10)13-11-6-2-3-7-12(11)14(16)17-13/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
InChI-Schlüssel |
JYKDZGJVWHHXFP-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2C3=CC=CC=C3C(=O)O2 |
Kanonische SMILES |
CC1CCCN(C1)C2C3=CC=CC=C3C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide](/img/structure/B241202.png)


![isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B241216.png)

![Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B241220.png)


![5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B241239.png)
![Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241248.png)
![N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B241249.png)
![2-(2-chlorophenoxy)-N-[2-piperidin-1-yl-2-(2-thienyl)ethyl]acetamide](/img/structure/B241251.png)
![5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B241253.png)